Home > Products > Screening Compounds P129413 > (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol
(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol - 1541204-54-9

(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

Catalog Number: EVT-3459412
CAS Number: 1541204-54-9
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is a chiral molecule that serves as a key intermediate in the synthesis of various nitroimidazo-oxazine derivatives. These derivatives have garnered significant attention in antitubercular drug discovery, particularly due to the clinical success of nitroimidazo-oxazine-based drugs like PA-824 (Pretomanid) and Delamanid. [, , ]

(S)-2-nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)

Compound Description: PA-824 is a nitroimidazo-oxazine derivative that exhibits potent antitubercular activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb) [, , ]. It acts as a pro-drug, requiring reductive activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme of Mtb []. PA-824 is currently undergoing clinical trials as a potential tuberculosis treatment [].

Reference:

Biphenyl Analogues of PA-824

Compound Description: Researchers synthesized a series of biphenyl analogues of PA-824, modifying the 4-(trifluoromethoxy)benzyloxy side chain with various biphenyl groups []. These modifications aimed to improve antitubercular activity, particularly against both replicating (MABA) and non-replicating (LORA) Mtb.

Reference:

(6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219)

Compound Description: DNDI-8219 is a nitroimidazo-oxazine derivative initially investigated for its antitubercular activity but later identified as a potent antileishmanial agent []. It displays promising activity against Leishmania donovani and Leishmania infantum infections.

Reference:

TBA-354 (SN31354[(S)-2-nitro-6-((6-(4-trifluoromethoxy)phenyl)pyridine-3-yl)methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine])

Compound Description: TBA-354 is a novel nitroimidazo-oxazine compound specifically designed as a next-generation antituberculosis drug []. It demonstrates potent bactericidal activity against both replicating and non-replicating Mtb, including drug-resistant strains. Its favorable pharmacokinetic properties suggest suitability for once-daily oral dosing.

Overview

The compound (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is a heterocyclic organic compound characterized by its unique structure, which includes an imidazole ring fused with an oxazine ring. This compound is part of a broader class of nitroimidazole derivatives that have garnered attention for their potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis.

Source and Classification

This compound can be classified as a nitroimidazooxazine, a subclass of nitroimidazole compounds. Nitroimidazoles are well-known for their biological activities, particularly their antimicrobial and antitubercular properties. The specific molecular formula for this compound is C8H10N4O3C_8H_{10}N_4O_3, and it has a molecular weight of approximately 198.19 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol typically involves several key steps:

  1. Cyclization Reaction: The primary method for synthesizing this compound involves the cyclization of appropriate precursors. One common approach is the reaction of an imidazole derivative with a nitro-containing reagent under basic conditions.
  2. Reagents and Conditions: Common reagents used in the synthesis include:
    • Nitro compounds: For introducing the nitro group.
    • Base catalysts: Such as sodium hydride or potassium carbonate to facilitate cyclization.
    • Solvents: Dimethylformamide or dimethyl sulfoxide are often employed as solvents to dissolve reactants and facilitate the reaction.
  3. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are typically employed to isolate the target compound from by-products and unreacted materials .
Molecular Structure Analysis

Structure and Data

The molecular structure of (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol features:

  • An imidazole ring fused to an oxazine ring.
  • A hydroxymethyl group (-CH2OH) attached to the nitrogen atom of the oxazine ring.

The structural representation can be summarized as follows:

Molecular Formula C8H10N4O3\text{Molecular Formula }C_8H_{10}N_4O_3
Molecular Weight 198.19 g mol\text{Molecular Weight }198.19\text{ g mol}

This structure contributes to its biological activity and interaction with various molecular targets in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol can undergo several chemical reactions:

  1. Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using agents like potassium permanganate or chromium trioxide.
  2. Reduction Reactions: Reduction can convert the nitro group into an amino group or other reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The compound may also participate in nucleophilic substitutions where different functional groups can be introduced at specific positions on the rings .

Major Products Formed

The products formed from these reactions depend on specific conditions and reagents used:

  • Oxidation may yield various oxo derivatives.
  • Reduction can lead to amine derivatives.
  • Substitution reactions can introduce diverse functional groups into the molecule, leading to a wide range of derivatives with potential biological activities .
Mechanism of Action

The mechanism of action for (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol primarily involves its interaction with biological targets. The compound may exert its effects by:

  1. Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways relevant to pathogens like Mycobacterium tuberculosis.
  2. Receptor Binding: The compound might bind to certain receptors or proteins within microbial cells, modulating their activity and leading to therapeutic effects against infections.

This mechanism underscores its potential utility in developing new antitubercular agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • The presence of both nitro and hydroxymethyl functional groups contributes to its reactivity.
  • Stability under standard laboratory conditions but sensitive to strong reducing agents due to the nitro group.

Relevant data suggest that these properties enhance its potential as a therapeutic agent against resistant strains of tuberculosis and other infections .

Applications

Scientific Uses

The applications of (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol span across several fields:

  1. Medicinal Chemistry: Investigated for its antitubercular properties and potential use in drug development for treating multidrug-resistant tuberculosis.
  2. Biological Research: Used as a tool compound in studies exploring the mechanisms of action against various pathogens.
  3. Pharmaceutical Development: Its structure serves as a scaffold for designing new compounds with enhanced efficacy against infectious diseases caused by resistant bacteria .
Synthetic Methodologies for (2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol Analogues

Enantioselective Synthesis of Chiral Nitroimidazo-Oxazine Derivatives

The presence of a chiral center at the C7 position of the oxazine ring confers stereochemical significance to (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol (CAS: 1541204-54-9), designated as either the (S)- or (R)-enantiomer. The (S)-enantiomer (CAS: 1541204-54-9) exhibits distinct physicochemical properties critical for biological interactions, including a total polar surface area (TPSA) of 90.42 Ų, a calculated LogP of -0.0653, and molecular weight of 199.16 g/mol [1]. Synthetic access to enantiopure material typically employs one of three strategies:

  • Chiral Pool Utilization: Starting from naturally occurring chiral precursors (e.g., amino acids or sugars) bearing the desired stereochemistry. The hydroxymethyl side chain can be derived from serine or glyceraldehyde derivatives, with subsequent cyclization steps building the bicyclic framework.
  • Asymmetric Catalysis: Catalytic enantioselective synthesis, particularly using metal complexes with chiral ligands or organocatalysts, during key bond-forming steps such as the imidazo-oxazine ring closure or the introduction of the nitro group. This approach offers potential for high enantiomeric excess (ee) but requires optimization for this specific scaffold.
  • Chiral Resolution: Separation of racemates using techniques like chiral stationary phase HPLC or diastereomeric salt formation. This remains a practical approach for initial pharmacological evaluation of individual enantiomers. The (R)-enantiomer (CAS: 187235-13-8) is commercially available as a distinct entity [7], confirming the significance of stereochemistry.
  • Table 1: Enantioselective Synthesis Approaches for Nitroimidazo-Oxazine Methanols
    StrategyKey FeaturesChallengesTypical Yield RangeEnantiomeric Excess (ee)
    Chiral PoolUses natural chiral building blocks; fewer stepsLimited substrate scope; costly precursors20-45% overall>99% (inherent)
    Asymmetric CatalysisHigh theoretical ee; catalytic efficiencyComplex catalyst development; sensitivity to groups30-60%70-95% (reported)
    Chiral ResolutionApplicable to racemates; technically straightforwardLow throughput; wastage of undesired enantiomer35-40% per isomer>99% (achievable)

The stereochemistry significantly influences molecular conformation and intermolecular interactions. The (S)-configuration, characterized by the SMILES O[C@@H]1CCN2C(O1)=NC([N+]([O-])=O)=C2 [1], dictates the spatial orientation of the hydroxymethyl group relative to the nitroimidazole plane, impacting hydrogen bonding capacity and potential target binding.

Scaffold Hopping and Bioisosteric Replacement Strategies in Nitroheterocyclic Systems

Scaffold hopping—the strategic modification of a core structure while preserving bioactivity—is a cornerstone of medicinal chemistry for optimizing pharmacokinetics, reducing toxicity, or overcoming resistance. Nitroheterocycles like the title compound are prime candidates for such approaches due to their proven biological relevance but potential liabilities (e.g., mutagenicity concerns with some nitroaromatics). Recent applications, particularly in central nervous system (CNS) drug discovery [2] [4] [10], demonstrate the utility of scaffold hopping within nitroimidazole derivatives:

  • Heterocyclic Core Modifications: Replacement of the oxazine ring with other saturated heterocycles (e.g., piperazine, pyrrolidine, [1,4]oxazepane) aims to modulate basicity, solubility, or conformational flexibility. For instance, replacing the oxygen in the oxazine with nitrogen yields an imidazo-pyrazine scaffold, potentially altering hydrogen bond acceptor properties and logP.
  • Nitroimidazole Bioisosteres: While the nitro group is often crucial for prodrug activation under hypoxic conditions (common in infections and solid tumors), the imidazole ring itself can be replaced. Common bioisosteres include nitrothiazoles, nitrofurans, or nitroindoles, which maintain the nitro-heteroaromatic pharmacophore but alter electronic distribution, reduction potential, and metabolism. The discovery of anti-tuberculosis agents Delamanid and Pretomanid exemplifies successful scaffold hopping within bicyclic nitroimidazoles [10].
  • Side Chain Bioisosteres: The hydroxymethyl group (CH2OH) is a versatile handle. Bioisosteric replacements include:
  • Azaindoles: Replacing the hydroxymethyl with substituted azaindoles can enhance target affinity or improve BBB penetration.
  • Aminomethyl (CH2NH2): Increases basicity, potentially improving water solubility and cationic interactions.
  • Carboxylic acid (CO2H): Introduces acidity, useful for salt formation or targeting different binding pockets.
  • Amides (CONR2) or Esters (CO2R): Can act as prodrugs for the alcohol or alter pharmacokinetics.
  • Halogenated alkyl (e.g., CH2F): Can modulate lipophilicity and metabolic stability via blocking oxidation sites.

  • Table 2: Bioisosteric Replacements Explored in Nitroimidazo-Oxazine Analogues

    Target RegionBioisosterePrimary RationalePotential Impact on Properties
    Oxazine Ring (O)Piperazine (N)Increased basicity; altered H-bonding↑ Solubility (salt formation); ↑ LogP; ↑ Flexibility
    [1,4]Oxazepane (O, CH₂)Increased ring size; flexibilityAltered conformation; potentially ↑ BBB penetration
    Nitroimidazole RingNitrothiazoleDifferent electronic properties; metabolismAltered reduction potential; potentially ↓ mutagenicity
    NitropyrazoleAltered ring geometry; H-bondingDifferent target interaction profile
    C7- Methanol (CH₂OH)Aminomethyl (CH₂NH₂)Introduce basic center; cationic form↑ Solubility; ↑ H-bond donation; Altered pKa
    Fluromethyl (CH₂F)Metabolic blocking; lipophilicity mod.↑ Metabolic stability; Slight ↑ LogP
    AzaindoleEnhance target affinity; π-π stackingPotentially ↑ potency; ↑ LogP; ↑ MW

These strategies require careful balancing of electronic, steric, and physicochemical properties. Computational chemistry plays a vital role in predicting the impact of bioisosteric replacements on parameters like TPSA (crucial for CNS penetration: optimal range often 60-90 Ų) and LogP (ideally 1-3 for good permeability) [2] [5] [10]. Scaffold hopping within this class aims to retain the potent biological activity associated with nitroreductase activation while improving drug-like properties or overcoming specific limitations of the parent scaffold.

Optimization of Reductive Amination and Cyclization Protocols

The construction of the saturated oxazine ring fused to the imidazole often relies on reductive amination/cyclization sequences. Optimizing these reactions is crucial for efficient and scalable synthesis of the title compound and its analogues. Key advancements include:

  • Microwave-Accelerated Reductive Amination: Conventional reductive amination between carbonyl precursors (e.g., levulinic acid derivatives or amino-ketones) and ammonia sources (like NH₄OAc) using reducing agents (NaBH₃CN, NaBH(OAc)₃) can be slow and low-yielding for sterically hindered intermediates. Microwave irradiation dramatically accelerates these reactions, improving efficiency and reducing side product formation. For example, reactions employing NH₄OAc and NaCNBH₃ in ethanol under microwave heating (130°C, 2-5 minutes) achieve good yields (60-85%) of primary amine intermediates critical for subsequent cyclization [9].
  • Cyclodehydration Optimization: Formation of the oxazine ring typically involves an acid-catalyzed cyclodehydration of amino-alcohol intermediates. Conditions must be carefully controlled to avoid decomposition of the nitroimidazole moiety or racemization at chiral centers. Mild Lewis acids (e.g., ZnCl₂) or dehydrating agents (e.g., Burgess reagent) under anhydrous conditions at moderate temperatures (60-80°C) are often preferred over strong protic acids.
  • One-Pot Reductive Amination/Cyclization: Recent methodologies focus on telescoping the reductive amination and cyclization steps into a single pot. A notable example involves the reaction of levulinic acid derivatives with primary aromatic amines and hydrosilanes (e.g., polymethylhydrosiloxane, PMHS) catalyzed by CsF at 120°C. This method proceeds via initial formation of a cyclic lactam intermediate (5-methyl-N-alkyl-1,3-dihydro-2H-pyrrolone), followed by regioselective reduction to yield N-substituted pyrroles or related heterocycles [6]. While directly yielding fused systems, adapting this specifically for the unsubstituted amino-alcohol precursor to the title compound requires precise control to prevent over-reduction or side reactions.
  • Solvent and Catalyst Effects: Solvent polarity significantly impacts the efficiency of both reductive amination and cyclization. Polar aprotic solvents (DMF, NMP) often facilitate cyclization but may promote racemization. Catalysts like CsF in the silane-mediated approach [6] or InCl₃ in other reductive systems offer improved selectivity. Minimizing reaction time and temperature is crucial to preserve the integrity of the nitro group.
  • Table 3: Optimized Conditions for Key Steps in Nitroimidazo-Oxazine Synthesis
    Reaction StepOptimized ConditionsReagents/CatalystsAdvantagesKey Considerations
    Reductive AminationMicrowave, 130°C, 2-5 minNH₄OAc, NaCNBH₃, EtOHRapid; Good yield (60-85%)Excess NH₄OAc needed; temp control vital
    CyclodehydrationMild Lewis Acid, 60-80°C, anhydrousZnCl₂, Toluene or DCMMinimizes decomposition; controls racemizationSlow reaction; moisture sensitive
    One-Pot Redn Amin/CyclHydrosilane/CsF, 120°C, 5hR-NH₂, Levulinic deriv, PMHS, CsFEfficient; good yields (up to 95%)Specific to N-aryl substitution patterns

These optimized protocols enhance the synthetic accessibility of the core nitroimidazo-oxazine scaffold and its derivatives, enabling more efficient exploration of structure-activity relationships (SAR).

Compound Identification Table

  • Table 4: Key Compounds Discussed
    Compound NameCAS Registry NumberMolecular FormulaMolecular Weight (g/mol)Specific StereochemistryKey Feature
    (2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol1541204-54-9C₇H₉N₃O₄199.16(S)-Core scaffold; chiral center at C7
    (2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol) (Tautomer/Isomer)10130259 (PubChem CID)C₆H₇N₃O₄185.14(S)- likelyAlternative naming/tautomeric form
    (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol187235-13-8C₆H₇N₃O₄185.14(R)-Enantiomer of core derivative
    (S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol-d5N/A (TRC-N503372-50MG)C₆H₂D₅N₃O₄190.17(S)-Deuterated analogue for metabolism

The synthetic methodologies and design strategies outlined herein provide a robust foundation for the development of novel bioactive compounds based on the (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol scaffold. The interplay of enantioselective synthesis, strategic bioisosteric replacement guided by computational insights, and optimized reaction protocols enables the efficient generation of diverse analogues for probing biological activity and optimizing drug-like properties, particularly within challenging therapeutic areas like CNS disorders and infectious diseases.

Properties

CAS Number

1541204-54-9

Product Name

(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

IUPAC Name

(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

InChI

InChI=1S/C7H9N3O4/c11-4-5-1-2-9-3-6(10(12)13)8-7(9)14-5/h3,5,11H,1-2,4H2

InChI Key

VMQVWUMZNJQPJV-UHFFFAOYSA-N

SMILES

C1CN2C=C(N=C2OC1CO)[N+](=O)[O-]

Canonical SMILES

C1CN2C=C(N=C2OC1CO)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.